Behenyl linolenate
Description
Structure
2D Structure
Properties
CAS No. |
1613724-10-9 |
|---|---|
Molecular Formula |
C40H74O2 |
Molecular Weight |
587.0 g/mol |
IUPAC Name |
docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C40H74O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h6,8,12,14,18,24H,3-5,7,9-11,13,15-17,19-23,25-39H2,1-2H3/b8-6-,14-12-,24-18- |
InChI Key |
FTWQNDJWUSTNNM-YABKDYGWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
Synthetic and Biosynthetic Pathways of Docosyl 9z,12z,15z Octadeca 9,12,15 Trienoate
Chemical Synthesis Methodologies for Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate
The chemical synthesis of behenyl linolenate is primarily achieved through the direct esterification of its constituent molecules: behenyl alcohol (docosanol) and α-linolenic acid. This approach, while seemingly straightforward, involves careful selection of catalysts and optimization of reaction conditions to maximize yield and purity. nih.gov
Direct Esterification Reactions and Catalytic Strategies
Direct esterification involves heating a mixture of the carboxylic acid (α-linolenic acid) and the alcohol (behenyl alcohol) in the presence of an acid catalyst. chemguide.co.uk The reaction is reversible, and typically, water is removed as it is formed to drive the equilibrium toward the product, the ester.
A variety of catalysts can be employed to facilitate this reaction:
Homogeneous Mineral Acids : Conventional catalysts include concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). ajgreenchem.com These are effective but can be difficult to remove from the final product and may cause side reactions with the unsaturated linolenic acid moiety.
Organic Acids : p-Toluenesulfonic acid (p-TSA) and methanesulfonic acid are also used as strong acid catalysts. ajgreenchem.com
Lewis Acids : These are often employed for esterification under milder conditions compared to Brønsted acids. ajgreenchem.com
Heterogeneous Solid Acid Catalysts : To overcome the challenges of catalyst removal and product purification, solid acid catalysts have been developed. An example is a sulfonated carbon-based catalyst (SO3H-carbon), which has shown high efficiency in the solvent-free synthesis of long-chain wax esters. ajgreenchem.com These catalysts are easily separated from the reaction mixture by simple filtration, allowing for reuse and a more environmentally friendly process.
The fundamental reaction is the acid-catalyzed condensation of behenyl alcohol and α-linolenic acid to form this compound and water.
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
Achieving high conversion rates and selectivity in the synthesis of this compound requires the fine-tuning of several critical reaction parameters. The optimization of these variables is crucial for making the process industrially viable. Studies on the synthesis of analogous long-chain wax esters provide a framework for the conditions likely to be optimal for this compound production.
Key parameters for optimization include:
Temperature : The reaction rate increases with temperature. However, excessively high temperatures can promote side reactions, such as the degradation of the polyunsaturated linolenic acid. For solid acid catalysts like SO3H-carbon, a moderate temperature of 90 °C has been found to be effective for long-chain ester synthesis. ajgreenchem.com Other processes may use much higher temperatures, up to 250°C, for short durations. its.ac.id
Catalyst Concentration : The amount of catalyst significantly impacts the reaction rate. For the SO3H-carbon catalyst, a loading of 20 wt.% relative to the substrates was found to be optimal, achieving a 97% conversion for cetyl palmitate synthesis. ajgreenchem.com Increasing the catalyst amount beyond this point did not yield a significant improvement.
Substrate Molar Ratio : An equimolar ratio (1:1) of the fatty acid to the fatty alcohol is often the most efficient starting point for optimization. ajgreenchem.com Using an excess of one reactant can help drive the reaction to completion but may complicate purification.
Reaction Time : The time required to reach maximum yield depends on the other parameters. With optimized temperature and catalyst loading, reaction times can range from 6 to 10 hours. ajgreenchem.com
The table below summarizes findings from a study on optimizing long-chain wax ester synthesis using a solid acid catalyst, which can be extrapolated for the synthesis of this compound.
| Parameter | Tested Range | Optimal Value | Outcome | Source |
| Catalyst Loading (wt.%) | 0 - 25 | 20 | 97% Conversion | ajgreenchem.com |
| Temperature (°C) | 60 - 100 | 90 | Increased conversion with temperature | ajgreenchem.com |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 | 1:1 | Found to be efficient | ajgreenchem.com |
| Reaction Time (h) | 6 - 12 | 6 - 10 | Conversion increases with time | ajgreenchem.com |
This data is based on the synthesis of cetyl palmitate using a SO3H-carbon catalyst and serves as a model for long-chain wax ester synthesis.
Development of Stereoselective and Enantioselective Synthetic Approaches
The linolenate component of this compound possesses three cis (Z) double bonds at the Δ9, Δ12, and Δ15 positions. A significant challenge in the chemical synthesis of this compound is preserving this specific stereochemistry. The acidic conditions and elevated temperatures used in standard esterification can catalyze the isomerization of the cis double bonds to their more thermodynamically stable trans (E) isomers. dokumen.pub
Stereoselective synthesis methods aim to produce a specific stereoisomer with high selectivity. For α,β-unsaturated esters, methods have been developed to control the E/Z geometry of the double bond adjacent to the ester group. nih.govrsc.orgrsc.org While these methods are not directly applicable to the non-conjugated double bonds in linolenic acid, the principle of using milder reaction conditions and specific catalysts to avoid isomerization is paramount. To maintain the (9Z,12Z,15Z) configuration of this compound, synthetic strategies would need to avoid harsh conditions that could compromise the structural integrity of the fatty acid chain. This could involve using enzymatic approaches or highly specialized, low-temperature chemical methods that are not yet widely documented specifically for this compound.
Enzymatic Synthesis and Biosynthesis of Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate and Analogous Wax Esters
Biological systems offer a highly specific and efficient alternative for producing wax esters like this compound. These pathways rely on a cascade of enzymes that operate under mild physiological conditions, ensuring precise control over the final product's structure.
Identification and Functional Characterization of Key Biosynthetic Enzymes (e.g., Fatty Acyl-CoA Reductases, Wax Synthases)
The biosynthesis of wax esters is a conserved two-step pathway in organisms ranging from bacteria to plants and animals. researchgate.netoup.com
Fatty Acyl-CoA Reductase (FAR) : The first step involves the reduction of a fatty acyl-CoA to a corresponding fatty alcohol. plos.org In the context of this compound synthesis, a FAR enzyme would catalyze the reduction of behenoyl-CoA (C22:0-CoA) to behenyl alcohol. This reaction is typically NAD(P)H-dependent. researchgate.net In some organisms, this reduction occurs in two separate enzymatic steps: a fatty acyl-CoA reductase produces a fatty aldehyde, which is then reduced to a fatty alcohol by a fatty aldehyde reductase. labinsights.nl
Wax Synthase (WS) : The second and final step is the esterification of the fatty alcohol with a fatty acyl-CoA molecule. oup.com This reaction is catalyzed by a wax synthase (WS), also known as a wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT). asm.org This enzyme would transfer the linolenoyl group from linolenoyl-CoA to behenyl alcohol, releasing coenzyme A and forming the this compound wax ester. researchgate.net
These enzymes have been identified and characterized in various species. For instance, the first WS coding sequence was cloned from developing jojoba embryos. oup.com Bacterial WS/DGAT enzymes from Acinetobacter baylyi and Marinobacter aquaeolei have also been extensively studied. asm.orgnih.gov
Substrate Specificity and Kinetic Analysis of Enzyme Systems Involved in Wax Ester Formation
The final composition of wax esters produced in a biological or bio-engineered system is determined by the available pool of fatty acids and alcohols and, crucially, by the substrate specificity of the wax synthase enzyme. semanticscholar.org Kinetic studies are performed to understand these specificities and the reaction mechanism, which is vital for biotechnological applications.
Substrate Specificity : Wax synthases are generally promiscuous, meaning they can accept a wide range of substrates, but they often exhibit clear preferences for certain chain lengths and degrees of saturation. nih.gov
Jojoba WS : Shows a preference for C20:1 acyl-CoA and C18:1 alcohol. oup.com
Mouse WS (AWAT2) : Displays high activity with saturated C12:0, C14:0, and C16:0 acyl-CoAs in combination with medium-chain alcohols. semanticscholar.orgbibliotekanauki.plnih.gov It utilizes unsaturated alcohols longer than C18 more effectively than saturated ones. bibliotekanauki.plnih.gov
Bacterial WS/DGATs : Enzymes from various bacteria often show a preference for C14–C18 substrates. oup.com
Euglena gracilis WS (EgWS) : Prefers myristic acid (C14:0) and palmitoleyl alcohol (C16:1 alcohol). nih.gov
For the synthesis of this compound, an ideal WS would exhibit high activity towards both linolenoyl-CoA (C18:3-CoA) and behenyl alcohol (C22:0-OH).
Kinetic Analysis : The kinetics of wax ester synthesis by WS enzymes often follow a Ping-Pong Bi-Bi mechanism, which is characteristic of many transferase enzymes. researchgate.net Kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) are determined to quantify the enzyme's affinity for its substrates and its catalytic efficiency.
The table below presents substrate specificity data for various characterized wax synthases, illustrating the diversity of these enzymes.
| Enzyme Source | Preferred Acyl-CoA Substrates | Preferred Alcohol Substrates | Reference(s) |
| Jojoba (Simmondsia chinensis) | C20:1 | C18:1 | oup.com |
| Mouse (Mus musculus) | C12:0, C14:0, C16:0 | Medium-chain (C12-C16), Unsaturated >C18 | semanticscholar.orgbibliotekanauki.plnih.gov |
| Euglena gracilis | Myristoyl-CoA (C14:0) | Palmitoleyl alcohol (C16:1) | nih.gov |
| Acinetobacter baylyi | C14 - C18 range | C14 - C18 range | oup.com |
| Marinobacter aquaeolei | C14 - C18 range | C14 - C18 range | oup.com |
Kinetic analyses allow for the quantitative comparison of enzyme performance. For example, a study on a wax ester hydrolase (catalyzing the reverse reaction) from Streptomyces determined a Kₘ of 850 µM and a kcat of 11.63 s⁻¹ for the substrate cetyl-palmitate, providing a quantitative measure of its catalytic activity. biorxiv.org Similar analyses are essential for selecting and engineering efficient WS enzymes for the targeted production of this compound.
Genetic and Molecular Engineering Strategies for Modulating Biosynthetic Pathways in Heterologous and Model Organisms
The production of specific wax esters like this compound can be achieved or enhanced in microbial and plant systems through metabolic engineering. researchgate.net The primary strategy involves the introduction and/or overexpression of genes encoding the key enzymes required for the synthesis of the two precursors (α-linolenic acid and behenyl alcohol) and the final condensation step. Oleaginous yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica, as well as oilseed plants, are common targets for this engineering. nih.govslu.se
The general approach involves a multi-gene "push-pull" strategy:
Enhancing the α-Linolenic Acid Pool: To increase the availability of linolenic acid, a key target is the overexpression of the Fatty Acid Desaturase 3 (FAD3) gene, which drives the conversion of linoleic acid to α-linolenic acid. oup.com
Building the Behenyl Alcohol Precursor: Production of the C22 alcohol requires establishing a pathway for very-long-chain fatty acid (VLCFA) synthesis and its subsequent reduction. frontiersin.org This is accomplished by expressing:
A set of fatty acid elongase (FAE) genes (KCS, KCR, HCD, ECR) with specificity for producing C22 acyl-CoAs. nih.govmdpi.com
A fatty acyl-CoA reductase (FAR) gene that efficiently reduces C22 acyl-CoA to docosanol. nih.gov Heterologous FARs from organisms like jojoba or certain bacteria are often used. psu.edu
Catalyzing the Final Product: A wax ester synthase (WS or WSD) gene is introduced to catalyze the final esterification of the engineered precursors. frontiersin.org The choice of WS is critical, as its substrate specificity for both the alcohol and the acyl-CoA will determine the profile of the wax esters produced. nih.gov For instance, expressing a WS from jojoba (Simmondsia chinensis) or certain bacteria like Marinobacter aquaeolei in yeast has successfully produced novel wax esters. nih.govpsu.edu
Researchers have successfully engineered S. cerevisiae to produce very-long-chain fatty alcohols (VLCFOHs) up to C22 and jojoba-like wax esters up to C42 by expressing a combination of a FAR from M. aquaeolei and a WS from S. chinensis. nih.gov Similarly, the expression of a bacterial gene fusion encoding a fatty acid reductase and wax synthase in tobacco plants led to a significant, up to eight-fold, increase in total wax ester levels. slu.se These studies demonstrate the feasibility of creating customized wax ester profiles in heterologous organisms by carefully selecting and expressing the appropriate biosynthetic genes. nih.govoup.com
Metabolic Interconversions and Flux Analysis of Linolenic Acid Precursors within Biological Systems
Metabolic flux analysis (MFA) is a powerful technique used to quantify the flow of metabolites through a metabolic network. By using isotopically labeled substrates, such as 13C-glucose, researchers can trace the path of carbon atoms as they are incorporated into downstream products like fatty acids. nih.gov This provides critical insights into the regulation of biosynthetic pathways and identifies potential bottlenecks for metabolic engineering. oup.com
Studies in oleaginous yeasts and plants have elucidated the key metabolic fluxes that support fatty acid synthesis, including the precursors for linolenic acid. nih.govresearchgate.net
Central Carbon Metabolism's Role: Glucose is the primary carbon source for fatty acid synthesis in many organisms. nih.gov MFA studies in the oleaginous yeast Yarrowia lipolytica and developing flax embryos show that glucose is catabolized through glycolysis to produce pyruvate (B1213749) and acetyl-CoA, the fundamental building block for fatty acids. nih.govplos.org
The Pentose (B10789219) Phosphate (B84403) Pathway (OPPP) as a Source of Reducing Power: Fatty acid synthesis is an energy-intensive process that requires a significant supply of the reducing agent NADPH. MFA has identified the oxidative pentose phosphate pathway (OPPP) as the primary producer of NADPH for fatty acid biosynthesis in developing flax embryos and other oleaginous species. nih.govresearchgate.netosti.gov The flux through the OPPP is often upregulated during periods of high lipid accumulation.
Key Regulatory Nodes: In yeasts, ATP:citrate (B86180) lyase (ACL) is a critical enzyme that converts citrate into acetyl-CoA in the cytoplasm, directly providing the precursor for fatty acid synthesis. MFA has shown that nitrogen limitation, a condition that promotes lipid accumulation, significantly increases the metabolic flux through ACL. nih.govplos.org This highlights ACL as a key regulatory point and a prime target for overexpression to boost lipid production. plos.orgnih.gov In contrast, the role of malic enzyme in providing NADPH can vary significantly between species, being a major source in Trichosporon cutaneum but reportedly inactive in Y. lipolytica. plos.orgecust.edu.cn
Table 2: Relative Metabolic Flux Distribution in Y. lipolytica Under Different Nitrogen Conditions. plos.org (Values are normalized relative to the glucose uptake rate of 100).
| Metabolic Pathway/Reaction | High Nitrogen (Growth Phase) | Low Nitrogen (Lipid Accumulation Phase) | Key Function |
|---|---|---|---|
| Glycolysis (Glucose -> Pyruvate) | 54.2 | 68.9 | Generates pyruvate for TCA cycle |
| Pentose Phosphate Pathway (OPPP) | 39.7 | 36.5 | Primary source of NADPH for synthesis |
| TCA Cycle (Pyruvate -> Citrate) | 62.1 | 35.8 | Energy production & citrate for export |
| ATP:Citrate Lyase (Citrate -> Acetyl-CoA) | 7.8 | 29.5 | Provides cytoplasmic Acetyl-CoA for fatty acid synthesis |
Analysis of the metabolic network in pumpkin has also revealed that under stress conditions like chilling, the α-linolenic acid metabolic pathway is significantly upregulated, with enzymes like phospholipase A2 (PLA2), FADs, and lipoxygenases (LOXs) acting as critical nodes in the biosynthesis and interconversion of unsaturated fatty acids. nih.gov This demonstrates the dynamic regulation of precursor pathways in response to environmental cues.
Advanced Spectroscopic and Chromatographic Characterization of Docosyl 9z,12z,15z Octadeca 9,12,15 Trienoate
High-Resolution Mass Spectrometry for Molecular Identification and Structural Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of fatty acid esters, providing precise molecular weight and invaluable structural information through fragmentation analysis.
Quadrupole Time-of-Flight (QTOF) mass spectrometry provides mass accuracy and resolution sufficient for the determination of the chemical formula of complex lipids. nih.gov For behenyl linolenate, direct infusion into a QTOF instrument, typically operated in a positive ionization mode such as electrospray ionization (ESI), would be employed. The high mass accuracy of the TOF analyzer allows for the precise measurement of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). This precise mass measurement is critical for confirming the elemental composition and, consequently, the molecular formula of the compound.
The expected exact mass of the neutral molecule (C₄₀H₇₄O₂) can be calculated, and the measured mass from the QTOF-MS should align with this theoretical value within a very low error margin (typically <5 ppm), confirming the molecular formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C₄₀H₇₄O₂ |
| Monoisotopic Mass | 586.5689 Da |
| Expected [M+H]⁺ Ion | 587.5767 Da |
| Expected [M+Na]⁺ Ion | 609.5586 Da |
Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of the molecule. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID). nih.gov The resulting fragment ions provide detailed information about the molecule's structure, such as the identity of the fatty acyl chain and the alcohol moiety.
For this compound, the primary fragmentation would occur at the ester linkage. This would lead to the formation of characteristic fragment ions corresponding to the loss of the behenyl alcohol and the formation of a linolenoyl acylium ion, as well as fragments related to the behenyl carbocation. While conventional CID-based fragmentation does not typically generate fragments that denote double bond positions, it is highly effective for confirming the ester's core structure. sciex.com Differentiating between geometric isomers often requires specialized ionization techniques or derivatization. nih.gov
| m/z (Da) | Proposed Fragment Identity | Formula |
|---|---|---|
| 261.2213 | [Linolenoyl acylium ion, C₁₈H₂₉O]⁺ | C₁₈H₂₉O |
| 309.3152 | [Behenyl carbocation, C₂₂H₄₅]⁺ | C₂₂H₄₅ |
| 327.3257 | [Behenyl alcohol, C₂₂H₄₆O+H]⁺ (from neutral loss) | C₂₂H₄₇O |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Isomeric Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structural assignment and assessment of isomeric purity. nih.gov
¹H NMR spectroscopy provides detailed information about the different types of protons within the this compound molecule. nih.gov Specific chemical shifts, multiplicities, and integral values of the signals allow for the identification of protons on the terminal methyl groups, the long saturated methylene (B1212753) chains, the olefinic protons of the double bonds, the bis-allylic protons between the double bonds, and the protons adjacent to the ester group. magritek.com The spectrum would clearly distinguish the signals from the behenyl alcohol portion and the linolenic acid portion.
| Chemical Shift (ppm) | Multiplicity | Assignment (Protons) |
|---|---|---|
| ~5.34 | m | Olefinic protons (-CH=CH-) |
| ~4.05 | t | Methylene protons adjacent to ester oxygen (-O-CH₂-) |
| ~2.80 | t | Bis-allylic protons (=CH-CH₂-CH=) |
| ~2.30 | t | Methylene protons α to carbonyl (-CH₂-COO-) |
| ~2.05 | q | Allylic protons (-CH₂-CH=) |
| ~1.62 | p | Methylene protons β to ester oxygen (-O-CH₂-CH₂-) |
| ~1.25 | s (br) | Bulk methylene protons of both chains (-(CH₂)n-) |
| ~0.97 | t | Terminal methyl protons of linolenate chain (-CH₂-CH₃) |
| ~0.88 | t | Terminal methyl protons of behenyl chain (-CH₂-CH₃) |
Due to the larger chemical shift dispersion, ¹³C NMR spectroscopy provides more resolved signals for each unique carbon atom in the molecule, enabling refined structural analysis. bch.ro It is particularly useful for confirming the presence of the ester carbonyl group, identifying the sp²-hybridized carbons of the double bonds, and differentiating the various sp³-hybridized carbons along both the fatty acyl and alcohol chains. The chemical shifts of the olefinic carbons can also provide information about the cis (Z) configuration of the double bonds.
| Chemical Shift (ppm) | Assignment (Carbons) |
|---|---|
| ~173.3 | Ester carbonyl carbon (-COO-) |
| ~132.0 - 127.2 | Olefinic carbons (-CH=CH-) |
| ~64.4 | Methylene carbon adjacent to ester oxygen (-O-CH₂-) |
| ~34.2 | Methylene carbon α to carbonyl (-CH₂-COO-) |
| ~31.9 - 22.7 | Bulk methylene carbons of both chains (-(CH₂)n-) |
| ~25.6 | Bis-allylic carbons (=CH-CH₂-CH=) |
| ~20.5 | Allylic carbons (-CH₂-CH=) |
| ~14.3 | Terminal methyl carbon of behenyl chain (-CH₂-CH₃) |
| ~14.1 | Terminal methyl carbon of linolenate chain (-CH₂-CH₃) |
Vibrational Spectroscopy for Functional Group Analysis and Molecular Conformation
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. mdpi.com For this compound, this technique is used to confirm the presence of the ester group and the carbon-carbon double bonds, and to analyze the conformation of the long hydrocarbon chains.
The most prominent band in the IR spectrum would be the strong C=O stretching vibration of the ester group. researchgate.net The C=C stretching of the cis-double bonds and the =C-H stretching vibrations are also characteristic. The C-H stretching and bending vibrations of the numerous methylene and methyl groups provide information on the packing and conformation of the aliphatic chains.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3010 | =C-H Stretch | Olefinic C-H |
| 2955, 2872 | C-H Asymmetric/Symmetric Stretch | Methyl (CH₃) |
| 2924, 2853 | C-H Asymmetric/Symmetric Stretch | Methylene (CH₂) |
| ~1740 | C=O Stretch | Ester Carbonyl |
| ~1655 | C=C Stretch | cis-Alkene |
| ~1465 | C-H Bend (Scissoring) | Methylene (CH₂) |
| ~1170 | C-O Stretch | Ester (O-C) |
| ~722 | C-H Bend (Rocking) | Methylene (-(CH₂)n-, n≥4) |
Fourier Transform Infrared (FTIR) Spectroscopy for Ester Linkage and Unsaturation Profiling
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate, FTIR analysis provides definitive evidence of its core structural features: the ester linkage and the polyunsaturated nature of its fatty acid chain.
The most prominent absorption band in the FTIR spectrum of an ester is the carbonyl (C=O) stretching vibration of the ester functional group. sigmaaldrich.com This peak is typically strong and sharp, appearing in the region of 1750-1735 cm⁻¹. scioninstruments.com Its presence is a clear confirmation of the ester linkage between the docosanol and α-linolenic acid moieties.
The unsaturation profile, specifically the presence of cis-alkene (–HC=CH–) double bonds from the linolenate portion, is also clearly identifiable. The C–H stretching vibration of the cis-double bonds gives rise to a characteristic band at approximately 3013 cm⁻¹. sigmaaldrich.com This peak is distinct from the C-H stretching modes of the methyl and methylene groups in the lipid backbone, which appear in the 3000–2800 cm⁻¹ range. sigmaaldrich.com The presence of this specific band confirms the unsaturated nature of the fatty acid chain and is indicative of the (9Z,12Z,15Z) configuration.
Further vibrational modes, such as the C-O stretching of the ester group, appear as strong peaks in the fingerprint region, typically between 1300 and 1000 cm⁻¹. sigmaaldrich.comscioninstruments.com The combination of these characteristic absorption bands provides a unique spectral signature for Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate, allowing for its unambiguous identification and qualitative assessment.
Table 1: Characteristic FTIR Absorption Bands for Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance |
|---|---|---|---|
| ~ 3013 | =C-H Stretch | cis-Alkene | Confirms unsaturation in the linolenate chain. sigmaaldrich.com |
| 2925 & 2855 | C-H Asymmetric & Symmetric Stretch | Methylene (-CH₂) | Indicates the long aliphatic chains of the molecule. |
| ~ 1743 | C=O Stretch | Ester Carbonyl | Confirms the ester linkage. sigmaaldrich.comscioninstruments.com |
| 1470 - 1370 | C-H Bend | Methyl (-CH₃) & Methylene (-CH₂) | Part of the lipid backbone structure. sigmaaldrich.com |
| 1300 - 1000 | C-O Stretch | Ester | Further confirmation of the ester functional group. sigmaaldrich.comscioninstruments.com |
| ~ 720 | - (CH₂)n - Rocking | Methylene Chain | Characteristic of long straight-chain alkyl groups. sigmaaldrich.com |
Advanced Chromatographic Separations for Isolation, Quantification, and Purity Assessment
Chromatographic techniques are essential for separating Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate from complex mixtures, assessing its purity, and quantifying its presence. Given its high molecular weight and low volatility, High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing the intact ester, while Gas-Liquid Chromatography (GLC) is employed to analyze its constituent parts after chemical breakdown.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations of Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of large, non-volatile molecules like wax esters. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these separations, where a nonpolar stationary phase is paired with a polar mobile phase.
Due to the lack of a strong UV-absorbing chromophore in its structure, conventional UV detectors offer limited sensitivity. nih.gov Therefore, universal detectors such as the Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are preferred. scioninstruments.comsfu.ca These detectors are mass-sensitive and work by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. This makes them ideal for quantifying lipids. researchgate.netthegoodscentscompany.com
The same principles of RP-HPLC can be scaled up for preparative separations. By using larger columns (e.g., 15 to 30 cm in diameter) and higher flow rates, significant quantities of Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate can be isolated from reaction mixtures or natural extracts with high purity. restek.com
Table 2: Typical HPLC Parameters for the Analysis of Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate
| Parameter | Description |
|---|---|
| Chromatographic Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase | C18 or C30 bonded silica |
| Mobile Phase | Gradient elution with solvent mixtures such as acetonitrile/water or methanol/chloroform. nih.govmeasurlabs.com |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). sfu.ca |
| Application | Analytical quantification, purity assessment, and preparative-scale isolation. restek.com |
Gas-Liquid Chromatography (GLC) for Analysis of Fatty Acid Components following Hydrolysis
To analyze the constituent fatty acid and fatty alcohol of Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate, the ester bond is first cleaved through hydrolysis (saponification). The resulting free fatty acid (α-linolenic acid) and fatty alcohol (docosanol) are then typically derivatized to increase their volatility for Gas-Liquid Chromatography (GLC) analysis. researchgate.net
The α-linolenic acid is converted into its fatty acid methyl ester (FAME) via methylation, often using reagents like boron trifluoride in methanol. sfu.casemanticscholar.org The analysis of FAMEs is a standard procedure, and for polyunsaturated fatty acids like methyl linolenate, a high-polarity capillary column is required for optimal separation. Stationary phases such as biscyanopropyl polysiloxane or polyethylene (B3416737) glycol (wax-type columns) are commonly used. semanticscholar.orgsemanticscholar.org These columns can effectively separate FAMEs based on both chain length and the number and position of double bonds.
The long-chain fatty alcohol, docosanol (behenyl alcohol), can also be analyzed by GLC. While sometimes analyzed directly, it is often derivatized into a trimethylsilyl (B98337) (TMS) ether to improve its thermal stability and chromatographic behavior. thegoodscentscompany.comresearchgate.net The separation is typically performed on a capillary column, and high-polarity phases like those used for FAMEs or 5% phenyl methyl siloxane phases can be employed. olemiss.edu
For both FAME and fatty alcohol analysis, a Flame Ionization Detector (FID) is the most common detector. scioninstruments.commeasurlabs.com The FID is highly sensitive to organic, carbon-containing compounds and provides a response that is proportional to the mass of carbon, allowing for accurate quantification. Temperature programming is almost always used in the GLC method, where the column temperature is gradually increased during the run to ensure that both more volatile (shorter chain) and less volatile (longer chain) components are eluted as sharp, well-resolved peaks. researchgate.net
Table 3: Typical GLC Conditions for Hydrolysis Products of Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate
| Component | Derivatization | Column Stationary Phase | Detector | Key Considerations |
|---|---|---|---|---|
| α-Linolenic Acid | Methylation to FAME (Fatty Acid Methyl Ester) semanticscholar.org | High-polarity; e.g., biscyanopropyl polysiloxane or polyethylene glycol (Wax) semanticscholar.org | Flame Ionization Detector (FID) measurlabs.com | Separation is based on chain length and degree of unsaturation. |
| Docosanol | Silylation to TMS ether (optional, improves volatility) thegoodscentscompany.com | High-polarity; e.g., (88% cyanopropyl)aryl-polysiloxane or 5% Phenyl Methyl Siloxane olemiss.edu | Flame Ionization Detector (FID) researchgate.net | Temperature programming is used to elute the high-boiling-point alcohol. researchgate.net |
Mechanistic Insights into Docosyl 9z,12z,15z Octadeca 9,12,15 Trienoate Function in Model Biological Systems
Cellular and Subcellular Localization Studies of Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate in vitro
Direct experimental studies detailing the specific cellular and subcellular localization of docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate in vitro are not prominently available in the reviewed scientific literature. However, its localization can be inferred from its physicochemical properties and the known behavior of similar lipid molecules.
Behenyl linolenate is a large, highly hydrophobic, and non-polar wax ester. core.ac.uk Due to this non-polar nature, it is not expected to integrate into the phospholipid bilayers of cellular membranes, such as the plasma membrane or organellar membranes, which are characterized by an amphiphilic structure. Instead, it would likely partition into non-aqueous, lipid-rich compartments within a cell. If introduced into a cellular system, this compound would be expected to localize to neutral lipid storage organelles, such as lipid droplets. Fatty acid-conjugated molecules have been studied for their cellular uptake and localization, with findings indicating that such modifications can alter physical properties and lead to specific organ and cellular distributions. nih.gov For instance, fluorescently labeled fatty acids and other lipids are often used as transport markers and are observed to accumulate in structures like the Golgi complex, or as part of lipoproteins. thermofisher.com Therefore, any intracellular this compound would likely be found within these lipid-processing and storage compartments.
Putative Biochemical Pathways and Enzyme-Mediated Interactions within Defined Cellular Models
The primary biochemical pathways involving docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate would be its synthesis and degradation, which are mediated by specific enzymes.
The formation of this wax ester occurs via an esterification reaction between behenyl alcohol and α-linolenic acid. In biological systems, such reactions are often catalyzed by lipases or acyl-CoA:fatty alcohol acyltransferases. Lipases, which are highly versatile enzymes, can catalyze esterification and transesterification reactions, particularly in non-aqueous or micro-aqueous environments. rsc.orgmdpi.com The use of immobilized lipases, for example, is a common method for producing wax esters. rsc.org
The degradation of this compound is a hydrolysis reaction, which would also be mediated by lipases or other esterases. thermofisher.commdpi.com This enzymatic action cleaves the ester bond, releasing the constituent molecules: behenyl alcohol and α-linolenic acid.
Once hydrolyzed, the components would enter their respective metabolic pathways:
α-Linolenic Acid Metabolism: As an essential omega-3 polyunsaturated fatty acid, α-linolenic acid (ALA) is a substrate for a series of desaturation and elongation reactions. researchgate.netreactome.org These pathways, occurring primarily in the endoplasmic reticulum, convert ALA into longer-chain, more unsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are critical for various physiological functions. researchgate.net
Behenyl Alcohol Metabolism: Behenyl alcohol, a very-long-chain fatty alcohol, would likely be oxidized to its corresponding fatty acid, behenic acid (C22:0), by fatty alcohol oxidases. Behenic acid can then be either incorporated into other lipids or undergo β-oxidation for energy production, a process that for very-long-chain fatty acids begins in the peroxisomes.
Enzyme systems like lipoxygenases (LOX) could also interact with the released linolenic acid, converting it into various bioactive lipid mediators. nih.gov
Contributions to Membrane Fluidity and Lipid Homeostasis in Simplified Biological Systems
The direct contribution of docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate to the fluidity of cellular membranes is expected to be minimal. Membrane fluidity is primarily determined by the composition of the phospholipid bilayer, specifically the length and degree of saturation of the fatty acyl chains within the phospholipids (B1166683). wikipedia.orgembopress.org As a non-polar wax ester, this compound would not be a structural component of these membranes. core.ac.uk
However, the hydrolysis of this compound can significantly impact membrane properties indirectly through the release of its constituent α-linolenic acid. The incorporation of this polyunsaturated fatty acid into membrane phospholipids would increase membrane fluidity. embopress.org The three cis double bonds in the linolenic acid chain create kinks, which disrupt the tight packing of adjacent acyl chains. nih.gov This increased spacing reduces van der Waals forces between the chains, leading to a more fluid, less rigid membrane. embopress.orgnih.gov
Future Trajectories and Interdisciplinary Perspectives in Docosyl 9z,12z,15z Octadeca 9,12,15 Trienoate Research
Development of Novel Synthetic Methodologies and Biocatalytic Approaches for Sustainable Production
The industrial production of wax esters has traditionally relied on chemical synthesis methods that often require high temperatures, pressures, and harsh catalysts, leading to significant energy consumption and waste generation. The future of docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate production is geared towards sustainable and green methodologies, with biocatalysis at the forefront.
Enzymatic synthesis, particularly using lipases and esterases, offers a promising alternative to conventional chemical routes. mdpi.commdpi.com These biocatalysts operate under mild conditions, exhibit high specificity, and are biodegradable, aligning with the principles of green chemistry. researchgate.net Lipases (EC 3.1.1.3), which naturally catalyze the hydrolysis of triglycerides, can be employed for esterification and transesterification reactions in non-aqueous or low-water environments to synthesize esters. nih.govfrontiersin.org Future research will likely focus on optimizing enzyme-mediated processes for the production of behenyl linolenate. This includes exploring novel, robust enzymes from extremophilic microorganisms that can withstand industrial process conditions and developing immobilization techniques to enhance enzyme stability and reusability, thereby reducing costs. researchgate.net
The development of solvent-free reaction systems or the use of green solvents will be crucial for enhancing the sustainability of the production process. researchgate.net Process intensification, which aims to develop smaller, more efficient, and energy-saving production technologies, will also be a key area of investigation. elsevierpure.com
Table 1: Comparison of Synthetic Approaches for Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate Production
| Feature | Conventional Chemical Synthesis | Biocatalytic Synthesis |
| Catalyst | Metal oxides, strong acids/bases | Lipases, Esterases |
| Temperature | High (>150°C) | Mild (30-70°C) |
| Pressure | Often elevated | Atmospheric |
| Specificity | Low to moderate | High (chemo-, regio-, and stereospecificity) |
| Byproducts | Often significant, requiring extensive purification | Minimal, leading to simpler downstream processing |
| Sustainability | Lower (high energy input, potential for hazardous waste) | Higher (biodegradable catalysts, lower energy consumption) |
| Key Research Areas | Development of more efficient and selective catalysts | Enzyme discovery and engineering, immobilization, process optimization |
Elucidation of Unexplored Biological Functions and Regulatory Mechanisms at the Molecular Level
Beyond its current use in cosmetics as a skin-conditioning agent, the biological functions of docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate are virtually unknown. atamanchemicals.comcosmileeurope.eu Future research should aim to elucidate its potential roles within biological systems, drawing inspiration from its constituent molecules: behenyl alcohol and α-linolenic acid.
Alpha-linolenic acid is an essential omega-3 fatty acid, a precursor to vital bioactive lipids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), and is known for its anti-inflammatory and cardioprotective effects. nih.gov Behenyl alcohol is a long-chain saturated fatty alcohol. A key research trajectory would be to investigate whether docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate can act as a pro-nutrient or a stable, slow-release carrier for α-linolenic acid. This could involve studying its metabolism by cutaneous or intestinal enzymes and tracking the fate of its constituent parts in cell culture models and, eventually, in vivo.
Understanding the interaction of this large, lipophilic molecule with cell membranes and lipid rafts is another critical area. springernature.com Research could explore how it influences membrane fluidity, lipid organization, and the function of membrane-bound proteins. Such studies could reveal novel regulatory roles in cellular signaling or transport processes.
Integration of Advanced Computational Modeling and Simulation for Predictive Studies of Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate Behavior
Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for understanding the behavior of lipid molecules at an atomic level. mdpi.comacs.org Applying these techniques to docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate can provide predictive insights into its physicochemical properties and interactions, guiding experimental research.
All-atom (AA) and coarse-grained (CG) MD simulations can be used to model the molecule's conformational dynamics, its self-assembly properties, and its interactions within complex lipid environments such as skin lipid models or cell membranes. nih.govresearchgate.net These simulations can predict how this compound affects bilayer thickness, lipid packing, and phase behavior. mdpi.com Such predictive studies are invaluable for designing formulations, understanding skin penetration enhancement, and hypothesizing biological mechanisms. For instance, simulations could model the partitioning of this compound into the stratum corneum, providing a molecular basis for its emollient properties. nih.gov
Table 2: Potential Applications of Computational Modeling in Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate Research
| Modeling Technique | Research Question | Predicted Outcomes |
| Quantum Mechanics (QM) | Electronic structure and reactivity | Reaction mechanisms for synthesis and degradation |
| All-Atom MD Simulations | Interaction with skin lipids | Detailed packing, orientation, and effect on stratum corneum structure |
| Coarse-Grained MD Simulations | Self-assembly and formulation stability | Formation of emulsions or lipid nanoparticles, phase behavior over long timescales |
| Quantitative Structure-Property Relationship (QSPR) | Prediction of physical properties | Melting point, viscosity, solubility parameters |
Advancements in Micro-scale and In-situ Analytical Techniques for Complex Biological Matrices
Analyzing large, non-polar lipids like docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate within complex biological matrices presents a significant challenge. Future research must focus on developing more sensitive and specific analytical methods to detect and quantify this molecule and its metabolites.
Current lipidomics approaches often rely on liquid chromatography coupled with mass spectrometry (LC-MS). Advancements will involve creating specialized chromatographic methods capable of resolving this wax ester from other complex lipids. High-resolution mass spectrometry will be essential for accurate identification and structural elucidation.
A particularly promising future direction is the use of in-situ analytical techniques. Mass spectrometry imaging (MSI), such as MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging, could be adapted to visualize the spatial distribution of this compound within tissue sections, for example, to track its penetration and distribution within the layers of the skin. Furthermore, the development of micro-scale analytical procedures will be crucial for minimizing sample requirements, which is especially important when dealing with primary cell cultures or small tissue biopsies. nih.govoup.comtandfonline.com
Exploration of Novel Biosynthetic Enzymes and Their Engineering for Tailored Docosyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate Production
The tailored production of docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate with high purity and yield depends on the availability of highly efficient and specific biocatalysts. researchgate.net Future research will involve bioprospecting for novel enzymes and enhancing the capabilities of existing ones through protein engineering.
Metagenomic screening of diverse environmental niches, from deep-sea vents to arid deserts, could uncover novel lipases and esterases with unique properties, such as high thermostability or specificity for very-long-chain substrates like behenyl alcohol. mdpi.com Once identified, these enzymes can be produced recombinantly in microbial hosts like Escherichia coli or yeast, enabling large-scale, sustainable production. mdpi.com
Furthermore, protein engineering techniques offer the ability to tailor enzymes for specific industrial applications. nih.gov Rational design, based on the enzyme's 3D structure, and directed evolution, which mimics natural selection in the laboratory, can be used to improve an enzyme's substrate specificity for behenyl alcohol and α-linolenic acid, increase its catalytic efficiency, and enhance its stability under process conditions. This would pave the way for the highly controlled and cost-effective biosynthesis of docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate. The biosynthesis of the precursor, α-linolenic acid, itself relies on a cascade of enzymes, including desaturases and elongases, which could also be targets for engineering to improve precursor supply. nih.govnih.gov
Q & A
Q. What standardized analytical methods are recommended for quantifying behenyl linolenate in lipid matrices?
Q. How can researchers ensure the stability of this compound during experimental storage and handling?
this compound is prone to oxidation due to its polyunsaturated structure. Key steps include:
- Storing samples under inert gas (e.g., nitrogen) at −80°C to minimize autoxidation .
- Adding antioxidants (e.g., BHT) to lipid extracts during preparation .
- Avoiding prolonged exposure to light or elevated temperatures (>25°C) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound with reactive nitrogen species (RNS) in lipid peroxidation studies?
this compound undergoes H-abstraction reactions with RNS like nitrogen dioxide (NO₂), forming allylic nitro/nitrite intermediates. Experimental protocols involve:
- Reacting this compound with NO₂ in a helium carrier gas under controlled temperatures (e.g., 37°C) .
- Using internal standards (e.g., methyl linoleate) for HPLC/GC quantification of degradation products .
- Monitoring hydroperoxide formation via spectrophotometric assays (e.g., thiobarbituric acid reactive substances, TBARS) .
Key Finding: The reaction rate constant (kabstr/H) for linolenate derivatives with NO₂ is ~59 M⁻¹s⁻¹, indicating higher reactivity compared to saturated esters .
Q. How does the positional distribution of this compound in glycerolipids influence its metabolic fate in biological systems?
In olive callus models, linolenate is preferentially incorporated into monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG), with >80% of radiolabeled linolenate accumulating in MGDG within 48 hours . Methodological steps include:
Q. What experimental designs are optimal for studying the anti-inflammatory effects of this compound in vivo?
- Model Systems : Use rodent models of Parkinson’s disease, where linolenate derivatives (e.g., NALT) enhance CNS dopamine levels .
- Dosing : Administer this compound via intraperitoneal injection or dietary supplementation (0.2–0.3% of total energy intake) .
- Outcome Measures : Quantify prostanoid metabolites (e.g., PGI₂-M, TXB₂) in urine via LC/MS to assess anti-inflammatory activity .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies may arise from differences in:
- Purity : Ensure >98% purity via HPLC/GC validation, as impurities (e.g., dihomo-linolenate) can skew bioactivity .
- Experimental Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) to avoid confounding effects of endogenous lipids .
- Metabolomic Profiling : Use LC/MS or GC/MS to identify confounding metabolites in plasma or tissue samples .
Q. What methodologies are effective for isolating this compound from complex plant extracts?
- Extraction : Fractionate crude extracts using ethyl acetate partitioning to concentrate polar lipids .
- Purification : Employ repeated silica gel chromatography with hexane:ethyl acetate gradients (e.g., 9:1 to 1:1 v/v) .
- Characterization : Validate isolates via MS and NMR, comparing retention times and spectral data with authenticated standards .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
